L-Glucitol, or L-sorbitol, is the enantiomer of the naturally occurring sugar alcohol D-sorbitol []. It is a polyol, specifically a hexitol, with six hydroxyl groups attached to a six-carbon backbone [, ]. L-glucitol is considered a rare sugar, meaning it is not commonly found in nature []. While its D-enantiomer is widely utilized in food and pharmaceutical industries, L-glucitol finds applications in various scientific research areas, including:
Biocatalysis: L-glucitol serves as a substrate for enzymatic conversions, notably for the production of D-sorbose, a valuable precursor in vitamin C synthesis [, , ].
Carbohydrate Catabolism Studies: Research on bacterial catabolism of L-glucitol has provided insights into the metabolic pathways involved in utilizing this unusual sugar [].
Organic Synthesis: L-glucitol derivatives are used as building blocks in the synthesis of complex molecules, particularly heterocyclic compounds like tetrahydrofurans [].
Structural Studies: L-glucitol-derived compounds have been analyzed for their conformational properties using techniques like proton magnetic resonance (PMR) [].
Enzyme Inhibition Studies: L-glucitol-based iminosugars have shown potential as inhibitors of enzymes like α-L-fucosidase [, , ].
Biodegradable Polymer Synthesis: L-glucitol serves as a monomer in the synthesis of biodegradable polyesters, offering environmentally friendly alternatives to conventional plastics [].
Nanopore Sensing: L-glucitol can be distinguished from other alditols using nanopore technology, demonstrating its potential for rapid and sensitive identification in various applications [].
Cell Culture Studies: L-glucitol has been investigated for its effects on the production of secondary metabolites like phenolic compounds and terpenoids in plant cell cultures [].
Cryopreservation: L-glucitol has been used as a cryoprotectant in plant tissue culture for the long-term storage of genetic material [, ].
Molecular Structure Analysis
The specific configuration of the hydroxyl groups on the carbon chain determines its unique identity as the L-enantiomer of D-sorbitol []. The papers do not present detailed spectroscopic data on L-glucitol, but its structure has been confirmed through techniques like infrared spectroscopy and melting point measurements [].
Chemical Reactions Analysis
Several papers highlight chemical reactions involving L-glucitol derivatives. For example, the silicon-directed cyclization of a silylated L-glucitol derivative leads to the stereoselective formation of a tetrahydrofuran derivative []. Additionally, L-glucitol can undergo enzymatic oxidation to D-sorbose via sorbitol dehydrogenase [, ].
Mechanism of Action
The mechanism of action of L-glucitol is dependent on the specific context of its application. For example, as a substrate for sorbitol dehydrogenase, it binds to the active site and undergoes oxidation, facilitating the enzymatic conversion to D-sorbose []. In the context of α-L-fucosidase inhibition, L-glucitol-based iminosugars mimic the structure of the natural substrate, competitively binding to the enzyme and preventing its activity [, ].
Applications
Biocatalysis and Biosynthesis: L-glucitol is a key substrate for the biocatalytic production of D-sorbose, an essential intermediate in vitamin C (L-ascorbic acid) synthesis [, , ]. Microorganisms like Aureobasidium pullulans and Gluconobacter oxydans are used for this conversion, highlighting the potential of L-glucitol as a renewable resource for valuable chemicals.
Carbohydrate Catabolism Research: Studying the bacterial catabolism of L-glucitol provides valuable insights into the metabolic pathways for utilizing rare sugars []. For example, Stenotrophomonas maltophilia metabolizes L-glucitol via a pathway involving D-sorbose, D-tagatose, and D-galactose, offering a unique understanding of bacterial adaptation to unusual carbon sources.
Enzyme Inhibition Studies: L-glucitol-derived iminosugars have demonstrated potent inhibition of enzymes like α-L-fucosidase [, , ]. These inhibitors could be valuable tools for research on glycobiology and the development of therapeutic agents targeting glycosidases.
Biodegradable Polymer Synthesis: L-glucitol serves as a building block for the synthesis of biodegradable polyesters, offering sustainable alternatives to traditional plastics []. This application highlights the potential of L-glucitol in the development of environmentally friendly materials.
Nanopore Sensing and Analysis: L-glucitol can be readily distinguished from other alditols using nanopore technology []. This capability enables rapid and sensitive analysis of L-glucitol in various samples, potentially finding applications in food quality control and medical diagnostics.
Plant Cell Culture and Secondary Metabolite Production: L-glucitol supplementation has been shown to enhance the production of valuable secondary metabolites like phenolic compounds and terpenoids in plant cell cultures []. This finding suggests its potential as an elicitor for boosting the biosynthesis of bioactive compounds in plant-based systems.
Cryopreservation and Plant Tissue Culture: L-glucitol acts as a cryoprotectant, protecting plant cells from damage during freezing and thawing processes [, ]. This property makes it a valuable tool in cryopreservation techniques for the long-term storage and conservation of plant genetic resources.
Related Compounds
D-Sorbitol [, , , , , , , , ]
Compound Description: D-Sorbitol, also known as D-glucitol, is a sugar alcohol that is naturally occurring and commonly used as an artificial sweetener. It is converted to fructose in the body and has a lower impact on blood sugar compared to glucose. D-Sorbitol is known to be a substrate for various enzymes, including sorbitol dehydrogenase. [, , , , ]
Relevance: D-Sorbitol is a diastereomer of L-Glucitol, meaning they share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This difference arises from the configuration around carbon atom 2. [, , , ] Notably, some enzymes, such as certain sorbitol dehydrogenases, exhibit activity towards both D-Sorbitol and L-Glucitol. [, ] For instance, Bradyrhizobium japonicum sorbitol dehydrogenase demonstrates activity with both isomers, although it shows a preference for D-Sorbitol. []
Compound Description: L-Sorbose is a ketohexose, a type of sugar that contains a ketone functional group. It serves as a key intermediate in the industrial production of L-Ascorbic Acid (Vitamin C). [, , , ]
Relevance: L-Sorbose is produced from L-Glucitol through a bacterial oxidation process, particularly by strains like Stenotrophomonas maltophilia Ac (previously Pseudomonas sp. strain Ac). [, ] This conversion highlights the metabolic pathway of L-Glucitol in certain microorganisms. []
Relevance: L-Fructose is produced from L-Glucitol by the action of xylitol dehydrogenase 2, an enzyme found in Gluconobacter oxydans. [] This finding is significant as it highlights a potential byproduct formation pathway during the industrial production of L-Sorbose, which is a key intermediate in L-Ascorbic Acid synthesis. []
Reference Links:
,5-Imino-1,2,5-trideoxy-L-glucitol [, ]
Compound Description: 2,5-Imino-1,2,5-trideoxy-L-glucitol is a polyhydroxylated alkaloid that acts as a potent and specific inhibitor of alpha-L-fucosidase. [, ] This enzyme is responsible for the hydrolysis of L-fucose from glycoconjugates.
Relevance: 2,5-Imino-1,2,5-trideoxy-L-glucitol shares a similar structure and configuration with L-Glucitol, specifically the three hydroxyl groups on the piperidine ring that correspond to the C2, C3, and C4 positions of L-fucose. [] This structural similarity is crucial for its inhibitory activity against alpha-L-fucosidase. [] This compound, along with other sugar-mimic alkaloids, was isolated from the bark of Angylocalyx pynaertii. []
Compound Description: Xylitol is a naturally occurring sugar alcohol found in fruits and vegetables. It is commonly used as a sugar substitute due to its sweet taste and low glycemic index. []
Relevance: Xylitol is structurally similar to L-Glucitol, differing only in the configuration of the hydroxyl group at carbon atom 4. [] Studies on the sorbitol permease in PAP-HT25 cells have shown that xylitol is transported more rapidly compared to L-Glucitol. [] Furthermore, xylitol does not inhibit the influx of L-Glucitol, indicating that they may utilize different transport mechanisms. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Sophoradin is a quinolizidine alkaloid that has been found in S. alopecuroides and has diverse biological activities. It reduces viral titers in primary neonatal rat cardiomyocytes infected with coxsackievirus B3 (CVB3) when used at concentrations of 1 and 5 µg/ml. Sophoradin inhibits the growth of, and induces apoptosis in, SW480 colorectal cancer cells, as well as reduces tumor growth in an SW480 mouse xenograft model. It reduces increases in TNF-α, IL-8, and prostaglandin E2 (PGE2;) levels in the inflammatory exudate in a mouse model of carrageenan-induced paw edema when administered at doses of 12.15 and 48.6 mg/kg. Sophoridine is a natural product found in Gymnospermium darwasicum, Euchresta japonica, and other organisms with data available.
Soporidine is a strigolactone (SL) antagonist and inhibitor of germination in their biological assays. It binds AtHTL and specifically interferes with SL signaling.
Soquinolol is a beta adrenergic receptor antagonist., which is devoid of any intrinsic sympathomimetic activity. Its localanaesthetic activity is very weak. It also shows good enteral efficacy and long duration of action.
Sorafenib is a multi-kinase inhibitor that inhibits Raf-1 and B-RAF (IC50s = 6 and 22 µM, respectively), as well as the receptor tyrosine kinases VEGFR2, VEGFR3, PDGFRβ, FLT3, and c-Kit (IC50s = 90, 15, 20, 57, and 58 nM, respectively). It is selective for these kinases over 12 other kinases, including ERK1, MEK1, EGFR, and HER2 (IC50s = >10 µM for all). Sorafenib inhibits proliferation of PLC/PRF/5 and HepG2 cells (IC50s = 6.3 and 4.5 µM, respectively) and induces apoptosis in these cells. It completely inhibits tumor growth in a PLC/PRF/5 mouse xenograft model when administered at a dose of 30 mg/kg and reduces basic FGF-induced angiogenesis in a Matrigel™ assay in vivo. Sorafenib (10 µM) induces ferroptotic cell death in HT-1080 fibrosarcoma cells, an effect that can be blocked by the ferroptosis inhibitors ferrostatin-1, deferoxamine, and β-mercaptoethanol, but does not induce ferroptosis in a variety of other cancer cell lines. It inhibits glutamate release by the system xc- cystine/glutamate transporter in HT-1080 cells when used at concentrations ranging from 2.5 to 10 µM, decreases glutathione levels, and increases lipid peroxidation. Sorafenib also inhibits replication of hepatitis C virus (HCV) in Huh7.5 cells (IC50 = 7.2 µM). Formulations containing sorafenib have been used in the treatment of hepatocellular, renal cell, and thyroid carcinomas. Sorafenib is a synthetic compound targeting growth signaling and angiogenesis. Sorafenib blocks the enzyme RAF kinase, a critical component of the RAF/MEK/ERK signaling pathway that controls cell division and proliferation; in addition, sorafenib inhibits the VEGFR-2/PDGFR-beta signaling cascade, thereby blocking tumor angiogenesis. Sorafenib is an oral multi-kinase inhibitor that is used in the therapy of advanced renal cell, liver and thyroid cancer. Sorafenib has been associated with a low rate of transient elevations in serum aminotransferase levels during therapy that are generally mild and asymptomatic. Sorafenib has also been linked to rare instances of clinically apparent liver injury which can be severe and even fatal. Sorafenib, also known as nexavar or sorafenib N-oxide, belongs to the class of organic compounds known as diarylethers. These are organic compounds containing the dialkyl ether functional group, with the formula ROR', where R and R' are aryl groups. Sorafenib exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Sorafenib has been detected in multiple biofluids, such as urine and blood. Within the cell, sorafenib is primarily located in the cytoplasm and membrane (predicted from logP). Sorafenib participates in a number of enzymatic reactions. In particular, Sorafenib and uridine diphosphate glucuronic acid can be converted into sorafenib beta-D-glucuronide and uridine 5'-diphosphate through its interaction with the enzyme UDP-glucuronosyltransferase 1-9. In addition, Sorafenib can be converted into sorafenib N-oxide through its interaction with the enzyme cytochrome P450 3A4. In humans, sorafenib is involved in the sorafenib metabolism pathway. Sorafenib is a potentially toxic compound.
Hedgehog (Hh) proteins, important regulators of development, bind the cell-surface protein Patched, allowing activation of the GPCR-like receptor, Smoothened (SMO). In vertebrates, this ultimately leads to the activation of the zinc-finger transcription factors of the Gli family. Overactivation of this pathway contributes to certain cancers. LDE225 is an Hh signaling pathway inhibitor that acts by antagonizing SMO (IC50s = 1.3 and 2.5 nM for mouse and human, respectively). A dose of 20 mg/kg/day LDE225 has been shown to penetrate the blood brain barrier, inhibit Gli1 mRNA expression, and prevent tumor growth in a medulloblastoma allograft mouse model. This compound has been investigated in phase II clinical trials for potential treatment of several Hh pathway activated cancers. A potent, selective, and orally bioavailable Smoothened (Hedgehog Signaling Pathway) antagonist Sonidegib phosphate, the phosphate of sonidegib, also known as LDE225 or NPV-LDE225. Sonidegib is a Hedgehog signaling pathway inhibitor (via smoothened antagonism) being developed as an anticancer agent by Novartis. It was approved by the FDA for treating basal cell carcinoma in July 2015. It has demonstrated significant efficacy against melanoma in vitro and in vivo. It also demonstrated efficacy in a mouse model of pancreatic cancer.
Sorafenib N-oxide is an active metabolite of sorafenib (BAY 43-9006;), an inhibitor of Raf-1, B-RAF, and receptor tyrosine kinases. Sorafenib N-oxide inhibits FLT3 that contains the internal tandem duplication mutation (FLT3-ITD; Kd = 70 nM) and inhibits proliferation of MV4-11 acute myeloid leukemia (AML) cells expressing FLT3-ITD (IC50 = 25.8 nM). It is selective for AML cell lines containing FLT3-ITD over lines containing wild-type FLT3 (IC50s = 3.9-13.3 µM). Sorafenib N-oxide is also a linear-mixed inhibitor of the cytochrome P450 (CYP) isoform CYP3A4 (Ki = 15 µM in human liver microsomes). Sorafenib N-oxide is an active metabolite of sorafenib (BAY 43-9006), an inhibitor of Raf-1, B-RAF, and receptor tyrosine kinases. Sorafenib N-oxide inhibits FLT3 that contains the internal tandem duplication mutation (FLT3-ITD) and inhibits proliferation of MV4-11 acute myeloid leukemia (AML) cells expressing FLT3-ITD. It is selective for AML cell lines containing FLT3-ITD over lines containing wild-type FLT3. Sorafenib N-oxide is also a linear-mixed inhibitor of the cytochrome P450 (CYP) isoform CYP3A4.
This Certified Reference Material (CRM) is produced and certified in accordance with ISO 17034 and ISO/IEC 17025. All information regarding the use of this CRM can be found on the certificate of analysis. Sorafenib Tosylate is a multikinase inhibitor of Raf-1, B-Raf and VEGFR-2 with IC50 of 6 nM, 22 nM and 90 nM in cell-free assays, respectively. Sorafenib tosylate inhibits both wild-type and V599E mutant B-Raf activity with IC50 of 22 nM and 38 nM, respectively. Sorafenib tosylate also potently inhibits mVEGFR2 (Flk-1), mVEGFR3, mPDGFRβ, Flt3, and c-Kit with IC50 of 15 nM, 20 nM, 57 nM, 58 nM, and 68 nM, respectively. Sorafenib tosylate weakly inhibits FGFR-1 with IC50 of 580 nM. Sorafenib tosylate is not active against ERK-1, MEK-1, EGFR, HER-2, IGFR-1, c-Met, PKB, PKA, cdk1/cyclinB, PKCα, PKCγ, and pim-1. Sorafenib tosylate markedly inhibits VEGFR2 phosphorylation in NIH 3T3 cells with IC50 of 30 nM, and Flt-3 phosphorylation in HEK-293 cells with IC50 of 20 nM. Sorafenib tosylate potently blocks MEK 1/2 and ERK 1/2 phosphorylation in most cell lines but not in A549 or H460 cells, while having no effect on inhibition of the PKB pathway. Sorafenib tosylate inhibits the proliferation of HAoSMC and MDA-MB-231 cells with IC50 of 0.28 μM and 2.6 μM, respectively. Oral administration of Sorafenib tosylate (~60 mg/kg) demonstrates broad spectrum, dose-dependent anti-tumor activity against a variety of human tumor xenograft models including MDA-MB-231, Colo-205, HT-29, DLD-1, NCI-H460, and A549, with no evidence of toxicity. In association with the anti-tumor efficacy, Sorafenib tosylatetreatment potently inhibits MEK 1/2 phosphorylation and pERK 1/2 levels in HT-29 and MDA-MB-231 xenografts but not in Colo-205 xenografts, and significantly suppresses tumor microvessel area (MVA) and microvessel density (MVD) in MDA MB-231, HT-29 and Colo-205 tumor xenografts.